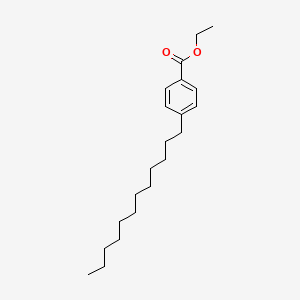
N-(3-Oxopentanoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxopentanoyl)benzamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide group attached to a 3-oxopentanoyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Oxopentanoyl)benzamide can be synthesized through several methods. One common approach involves the condensation of benzoyl chloride with 3-oxopentanoic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the Beckmann rearrangement of oximes derived from ketones. In this process, the oxime of 3-oxopentanone is treated with an acid catalyst, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of recoverable catalysts and eco-friendly procedures, such as ultrasonic irradiation, has been reported to provide high yields and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxopentanoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the 3-oxopentanoyl moiety can yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the benzamide group are common, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the benzamide group in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(3-Oxopentanoyl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-Oxopentanoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler analog with a benzoyl group attached to an amide.
N-(3-Oxobutanoyl)benzamide: Similar structure but with a shorter carbon chain in the oxoacyl moiety.
N-(3-Oxopentanoyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(3-Oxopentanoyl)benzamide is unique due to its specific combination of a benzamide group with a 3-oxopentanoyl moiety. This structural feature imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
84794-20-7 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N-(3-oxopentanoyl)benzamide |
InChI |
InChI=1S/C12H13NO3/c1-2-10(14)8-11(15)13-12(16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
Clé InChI |
GQRMAZGKDZECBX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(=O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


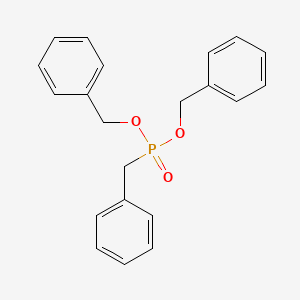
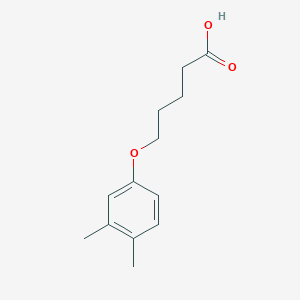


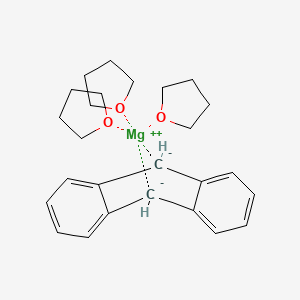

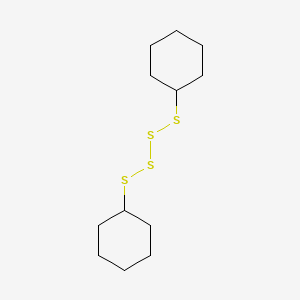

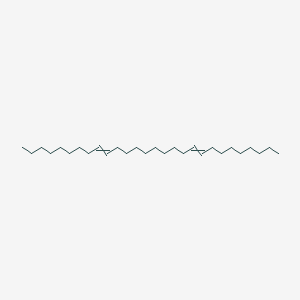
![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)

